molecular formula C21H21N3O2 B12248128 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12248128
M. Wt: 347.4 g/mol
InChI Key: WECASPLJOYIKQH-UHFFFAOYSA-N
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Description

2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring and a naphthyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the naphthyridine moiety. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxybenzoyl Group: This step often involves acylation reactions using reagents like methoxybenzoyl chloride.

    Coupling with Naphthyridine: The final step involves coupling the piperidine derivative with a naphthyridine precursor under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or naphthyridine rings using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
  • N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives

Uniqueness

2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of a piperidine ring and a naphthyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical reactions.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H21N3O2/c1-26-18-6-2-4-17(14-18)21(25)24-12-9-15(10-13-24)19-8-7-16-5-3-11-22-20(16)23-19/h2-8,11,14-15H,9-10,12-13H2,1H3

InChI Key

WECASPLJOYIKQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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